dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate
Overview
Description
Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate is a complex organic compound with a molecular formula of C20H25N3O6 This compound is known for its unique structure, which includes a quinoxaline ring system and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate typically involves multiple steps, starting with the preparation of the quinoxaline ring system. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core. This intermediate is then subjected to further reactions to introduce the acetyl and isophthalate groups. The final step often involves esterification to obtain the dimethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxaline compounds.
Scientific Research Applications
Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can influence cellular pathways by binding to specific proteins and altering their function. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(2-oxo-1(2H)-quinoxalinyl)acetyl]amino}isophthalate
- Dimethyl 5-({[1-(cyclohexylcarbamoyl)-3-oxodecahydro-2-quinoxalinyl]acetyl}amino)isophthalate
Uniqueness
Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate is unique due to its specific structural features, such as the decahydroquinoxaline ring and the isophthalate ester groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential for specialized uses in research and industry.
Properties
IUPAC Name |
dimethyl 5-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-19(26)11-7-12(20(27)29-2)9-13(8-11)21-17(24)10-16-18(25)23-15-6-4-3-5-14(15)22-16/h7-9,14-16,22H,3-6,10H2,1-2H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZSNFKLHOULJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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